molecular formula C36H45O9P3 B13110513 1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene

1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene

Cat. No.: B13110513
M. Wt: 714.7 g/mol
InChI Key: UYKNALMJXDBTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene is an organic compound with the molecular formula C36H45O9P3. It is a tritopic ligand, meaning it has three binding sites, which makes it useful in various chemical applications, particularly in the formation of complex structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tris(4-bromophenyl)benzene with diethyl phosphite under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The compound can be used in Heck or Suzuki coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in solvents such as toluene or DMF.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted aromatic compounds.

    Coupling Reactions: Complex organic frameworks and polymers.

Scientific Research Applications

1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of MOFs and COFs, which have applications in gas storage, separation, and catalysis.

    Biology: Potential use in drug delivery systems due to its ability to form stable complexes.

    Medicine: Investigated for its potential in creating biocompatible materials for medical implants.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to hydrolysis.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene involves its ability to form strong coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can interact with various molecular targets, depending on the specific application. For example, in catalysis, the compound can facilitate the activation of substrates through its coordination with metal centers.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-hydroxyphenyl)benzene: Similar structure but with hydroxyl groups instead of diethoxyphosphoryl groups.

    1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyl groups, making it more acidic and suitable for different types of coordination chemistry.

    1,3,5-Tris(4-aminophenyl)benzene: Features amino groups, which can participate in hydrogen bonding and other interactions.

Uniqueness

1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene is unique due to its diethoxyphosphoryl groups, which provide distinct electronic and steric properties. These groups enhance the compound’s ability to form stable complexes with metal ions and contribute to its versatility in various chemical applications.

Properties

Molecular Formula

C36H45O9P3

Molecular Weight

714.7 g/mol

IUPAC Name

1,3,5-tris(4-diethoxyphosphorylphenyl)benzene

InChI

InChI=1S/C36H45O9P3/c1-7-40-46(37,41-8-2)34-19-13-28(14-20-34)31-25-32(29-15-21-35(22-16-29)47(38,42-9-3)43-10-4)27-33(26-31)30-17-23-36(24-18-30)48(39,44-11-5)45-12-6/h13-27H,7-12H2,1-6H3

InChI Key

UYKNALMJXDBTGL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)P(=O)(OCC)OCC)C4=CC=C(C=C4)P(=O)(OCC)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.